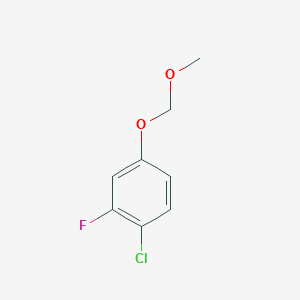

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-chloro-2-fluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGKADZIQNEDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene CAS number

An In-Depth Technical Guide to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring chloro, fluoro, and methoxymethyl (MOM) ether groups, makes it a versatile building block for the synthesis of complex molecules. This document details its physicochemical properties, outlines a robust synthetic protocol, explores its chemical reactivity, and discusses its potential applications, particularly in the fields of pharmaceutical and materials science. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for researchers and developers.

Compound Identification and Core Properties

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a substituted benzene derivative. The presence of multiple functional groups—a chlorine atom, a fluorine atom, and a methoxymethyl (MOM) protecting group—provides several reactive handles for synthetic transformations.

-

CAS Number: 775334-11-7[1]

-

Molecular Formula: C₈H₈ClFO₂

-

Molecular Weight: 190.60 g/mol

-

IUPAC Name: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 775334-11-7 | [1] |

| Molecular Formula | C₈H₈ClFO₂ | Calculated |

| Molecular Weight | 190.60 | Calculated |

| Appearance | Expected to be a colorless to light yellow liquid or low-melting solid | Inferred from similar compounds[2][3] |

| Boiling Point | Not empirically determined; estimated to be >200 °C | Inferred from similar structures |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) | Standard chemical knowledge |

Synthesis and Purification Protocol

The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is most logically achieved via the protection of the corresponding phenol, 4-chloro-3-fluorophenol. The methoxymethyl (MOM) ether is a common protecting group for phenols, valued for its stability under a range of conditions and its relatively straightforward cleavage.

Rationale for Synthetic Strategy

The chosen pathway involves the O-alkylation of 4-chloro-3-fluorophenol with methoxymethyl chloride (MOM-Cl). This reaction is typically performed under basic conditions. The base, usually a non-nucleophilic amine like diisopropylethylamine (DIPEA) or a hydride base like sodium hydride (NaH), serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. The resulting phenoxide then attacks the electrophilic carbon of MOM-Cl in an Sₙ2 reaction to form the desired MOM ether. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the starting material and reagents.

Experimental Workflow Diagram

Caption: Synthetic workflow for the preparation of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Step-by-Step Protocol

-

Preparation: To a solution of 4-chloro-3-fluorophenol (1.0 eq.) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

-

Reagent Addition: Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise to the stirred solution over 15 minutes. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a chemical fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

-

Aqueous Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Chemical Reactivity and Mechanistic Considerations

The reactivity of the aromatic ring is dictated by the electronic properties of its substituents. Both chlorine and fluorine are ortho, para-directing deactivators due to the interplay of their inductive electron withdrawal and mesomeric electron donation. The methoxymethoxy group is an ortho, para-directing activator.

Electronic Effects on the Aromatic Ring

The combined electronic effects of the substituents make the positions ortho and para to the activating -OMOM group (and meta to the halogens) the most electron-rich and thus most susceptible to electrophilic aromatic substitution. Conversely, the positions ortho and para to the halogens are activated towards nucleophilic aromatic substitution (SₙAr), particularly the carbon bearing the chlorine atom, which is activated by the para-fluoro substituent.

Caption: Opposing electronic effects of substituents on the benzene ring.

Key Reactions

-

Deprotection (MOM Cleavage): The MOM group can be readily removed under acidic conditions (e.g., HCl in methanol or trifluoroacetic acid) to reveal the parent phenol, which can then be used in subsequent reactions like etherification or esterification.

-

Metal-Halogen Exchange/Cross-Coupling: The C-Cl bond can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern drug discovery.[2] The fluorine atom is generally less reactive in these transformations.

-

Directed Ortho-Metalation (DoM): The methoxymethoxy group can act as a directed metalation group (DMG). Treatment with a strong base like n-butyllithium could potentially lead to regioselective deprotonation at the C5 position (ortho to the -OMOM group), creating a nucleophilic site for reaction with various electrophiles.

Applications in Research and Development

Halogenated and fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries.[4] The inclusion of fluorine can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5]

-

Pharmaceutical Synthesis: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene serves as a key intermediate.[2][3] Its structure allows for sequential and regioselective functionalization. For example, a Suzuki coupling at the chlorine position followed by deprotection of the MOM group and subsequent etherification of the phenol would yield a complex, highly substituted diaryl ether—a common motif in many bioactive molecules.

-

Agrochemical Innovation: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often relies on fluorinated building blocks to enhance potency and control physicochemical properties.[3]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, including polymers, liquid crystals, and organic electronics, where they can impart desirable properties like thermal stability and specific electronic characteristics.[6]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar chemicals can be used to establish safe handling procedures.

-

Hazard Classification (Anticipated): Based on analogous compounds, it should be treated as harmful if swallowed, causing skin irritation, and causing serious eye irritation.[7][8][9]

-

Handling:

-

Storage:

References

-

LookChem. 1-chloro-2-fluoro-4-(3-methoxyphenoxy)benzene. Available at: [Link]

-

Molbase. 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7) Suppliers. Available at: [Link]

-

Autech Industry Co.,Limited. 1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. Available at: [Link]

-

PubChem. 4-Chloro-1-fluoro-2-methoxybenzene. Available at: [Link]

-

Chemsrc. 1-Chloro-4-methoxybenzene. Available at: [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

- Google Patents. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of 2-(Chloromethyl)-1-fluoro-4-(trifluoromethyl)benzene in Pharmaceutical Synthesis. Available at: [Link]

-

MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]

-

ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Available at: [Link]

- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.

Sources

- 1. 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 2-[Chloro(difluoro)methoxy]-1,4-difluoro-benzene|CAS 1404195-08-9 [benchchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Chloro-1-fluoro-2-methoxybenzene | C7H6ClFO | CID 17821703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

A Technical Guide to the NMR Spectral Analysis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-2-fluoro-4-(methoxymethoxy)benzene. As a key building block in medicinal chemistry and materials science, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document elucidates the theoretical principles governing the chemical shifts and coupling constants, offers a detailed interpretation of the predicted spectra, and presents a robust experimental protocol for data acquisition. The insights provided herein are grounded in established NMR theory and substituent effects on aromatic systems, ensuring a high degree of scientific integrity and practical utility for researchers in the field.

Introduction: The Structural Significance of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a polysubstituted aromatic compound featuring a unique combination of halogen and ether functionalities. The chlorine and fluorine atoms act as electron-withdrawing groups, while the methoxymethoxy (MOM) group, a common protecting group for phenols, introduces both steric and electronic effects.[1] This substitution pattern leads to a complex and informative NMR spectrum, the precise interpretation of which is crucial for confirming the molecule's identity and purity.

NMR spectroscopy serves as a powerful, non-destructive analytical technique for elucidating molecular structure.[2] By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, we can deduce connectivity, stereochemistry, and even subtle electronic variations within a molecule. This guide will dissect the NMR spectrum of the title compound, providing a logical framework for its interpretation.

Predicted NMR Spectral Data

Due to the absence of a publicly available experimental spectrum for 1-chloro-2-fluoro-4-(methoxymethoxy)benzene, the following data is predicted based on established substituent chemical shift (SCS) effects and analysis of similar structures. These predictions provide a reliable baseline for spectral assignment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.25 - 7.35 | d | J(H3-H5) ≈ 2.5 Hz |

| H-5 | 7.10 - 7.20 | dd | J(H5-H6) ≈ 9.0 Hz, J(H5-H3) ≈ 2.5 Hz |

| H-6 | 6.95 - 7.05 | d | J(H6-H5) ≈ 9.0 Hz |

| -OCH₂O- | 5.20 - 5.30 | s | - |

| -OCH₃ | 3.50 - 3.60 | s | - |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 120.0 - 125.0 (d, J(C-F) ≈ 20-25 Hz) |

| C-2 | 152.0 - 157.0 (d, J(C-F) ≈ 240-250 Hz) |

| C-3 | 115.0 - 120.0 (d, J(C-F) ≈ 5-10 Hz) |

| C-4 | 150.0 - 155.0 |

| C-5 | 118.0 - 123.0 |

| C-6 | 110.0 - 115.0 (d, J(C-F) ≈ 2-5 Hz) |

| -OCH₂O- | 94.0 - 96.0 |

| -OCH₃ | 56.0 - 58.0 |

In-Depth Spectral Interpretation

The predicted chemical shifts and coupling patterns are a direct consequence of the electronic and steric influences of the substituents on the benzene ring.

¹H NMR Spectrum Interpretation

The aromatic region of the ¹H NMR spectrum is expected to display a characteristic three-proton system.

-

Substituent Effects: The chlorine and fluorine atoms are electron-withdrawing, generally deshielding aromatic protons and shifting their signals downfield.[3] Conversely, the methoxymethoxy group is an electron-donating group, which tends to shield aromatic protons, causing upfield shifts.[4] The interplay of these opposing effects dictates the final chemical shifts.

-

Proton H-6: This proton is ortho to the electron-donating MOM group and meta to the electron-withdrawing chlorine. The strong shielding effect of the MOM group is expected to shift H-6 significantly upfield, making it the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-5.

-

Proton H-5: Positioned ortho to the chlorine and meta to both the fluorine and MOM groups, H-5 experiences a mix of influences. It will appear as a doublet of doublets due to coupling with both H-6 (ortho coupling, larger J value) and H-3 (meta coupling, smaller J value).

-

Proton H-3: This proton is ortho to the fluorine atom and meta to the MOM group. The strong deshielding effect of the adjacent fluorine atom will likely cause H-3 to resonate at the most downfield position among the aromatic protons. It will appear as a doublet due to meta coupling with H-5.

-

Methoxymethoxy (MOM) Group Protons: The two protons of the central methylene group (-OCH₂O-) are expected to appear as a sharp singlet in the range of 5.20-5.30 ppm.[5] The three protons of the terminal methyl group (-OCH₃) will also present as a singlet, typically found further upfield around 3.50-3.60 ppm.[6]

¹³C NMR Spectrum Interpretation

The proton-decoupled ¹³C NMR spectrum will provide valuable information about the carbon skeleton.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the presence of carbon-fluorine couplings. The carbon directly bonded to the fluorine atom (C-2) will exhibit a very large one-bond coupling constant (¹J(C-F)) of approximately 240-250 Hz, appearing as a doublet.[7] Carbons two and three bonds away from the fluorine will show smaller couplings (²J(C-F) and ³J(C-F)).

-

Substituent Effects on Carbon Chemical Shifts:

-

C-2 and C-4: The carbons directly attached to oxygen atoms (C-2 and C-4) will be significantly deshielded and appear at the downfield end of the aromatic region.[8]

-

C-1: The carbon bearing the chlorine atom (C-1) will also be deshielded, and its signal will be split into a doublet due to coupling with the adjacent fluorine.

-

MOM Group Carbons: The methylene carbon of the MOM group (-OCH₂O-) typically resonates around 94-96 ppm, while the methyl carbon (-OCH₃) appears around 56-58 ppm.[9]

-

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard best practices.

4.1. Sample Preparation

-

Analyte: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (ensure high purity, >98%).

-

Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent. Use a high-purity grade containing a known internal standard like tetramethylsilane (TMS).

-

Concentration: Prepare a solution of approximately 10-20 mg of the analyte in 0.6-0.7 mL of CDCl₃.

-

Mixing: Ensure the sample is fully dissolved by gentle vortexing.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. NMR Instrument Parameters

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems).

-

Spectral Width: Approximately 240 ppm, centered around 120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 512 to 1024 scans, or more, as ¹³C is less sensitive.

-

Processing: Apply a line broadening factor of 1-2 Hz before Fourier transformation.

Visualization of Key Relationships

Workflow for NMR Spectral Analysis

Caption: Workflow for NMR sample preparation, data acquisition, and interpretation.

Substituent Influence on Aromatic Proton Chemical Shifts

Sources

- 1. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. acdlabs.com [acdlabs.com]

- 7. acgpubs.org [acgpubs.org]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7). This halogenated aromatic ether, featuring a methoxymethyl (MOM) protecting group, is a potentially valuable intermediate in synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Due to the limited availability of experimentally derived data in peer-reviewed literature, this guide synthesizes information from chemical supplier databases and provides a framework for its handling and potential application. The guide is structured to deliver essential information to researchers, enabling informed decisions in experimental design and execution.

Molecular and Chemical Identity

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a polysubstituted benzene derivative. The strategic placement of chloro and fluoro groups, combined with a hydroxyl moiety protected by a methoxymethyl ether, offers multiple avenues for synthetic transformations. The MOM group, for instance, is stable under a variety of non-acidic conditions and can be readily cleaved, making it an excellent choice for multi-step syntheses.

The fundamental identifiers for this compound are cataloged below:

| Identifier | Value | Source |

| CAS Number | 775334-11-7 | Sigma-Aldrich[1] |

| Molecular Formula | C₈H₈ClFO₂ | Sigma-Aldrich[1] |

| Molecular Weight | 190.6 g/mol | Sigma-Aldrich[1] |

| InChI | 1S/C8H8ClFO2/c1-11-5-12-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | Sigma-Aldrich[1] |

| InChI Key | UYGKADZIQNEDID-UHFFFAOYSA-N | Sigma-Aldrich[1] |

Molecular Structure Visualization

The structural arrangement of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is depicted in the following diagram.

Caption: 2D representation of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Physical Properties

| Property | Value | Source |

| Physical Form | Liquid | Sigma-Aldrich[1] |

| Purity | 96% | Sigma-Aldrich[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Expert Insight: The absence of readily available physical data such as boiling point and density is common for novel or specialized chemical intermediates. Researchers should anticipate the need to determine these properties in-house. Given its structure as a substituted benzene, it is likely to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in water is expected to be low.

Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is not widely disseminated, general safety precautions for halogenated aromatic compounds should be strictly followed.

General Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Hazard Assessment: Based on the functional groups present, potential hazards may include:

-

Skin and eye irritation.

-

Toxicity upon ingestion or inhalation.

-

Environmental persistence.

Researchers are strongly advised to obtain and review the supplier-specific SDS before handling this compound.

Synthetic and Experimental Workflow

Conceptual Synthetic Pathway

While a specific, peer-reviewed synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is not published, a plausible synthetic route can be conceptualized based on standard organic chemistry transformations. A likely precursor would be 3-chloro-4-fluorophenol, which would undergo protection of the hydroxyl group as a methoxymethyl ether.

Caption: A potential synthetic route to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Experimental Protocol: General Procedure for MOM Protection

-

Reaction Setup: In a fume hood, dissolve 3-chloro-4-fluorophenol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution.

-

Reagent Addition: Cool the reaction mixture in an ice bath and add chloromethyl methyl ether (MOM-Cl) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Justification of Experimental Choices:

-

Inert Atmosphere: Prevents unwanted side reactions with atmospheric moisture and oxygen.

-

Aprotic Solvent: Dichloromethane and tetrahydrofuran are chosen for their ability to dissolve the reactants and their inertness under the reaction conditions.

-

Non-nucleophilic Base: DIPEA is used to neutralize the HCl generated during the reaction without competing with the phenol as a nucleophile.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds of moderate polarity.

Spectroscopic and Analytical Characterization

No published spectroscopic data (NMR, IR, MS) for 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene has been identified. Researchers who synthesize or procure this compound will need to perform their own analytical characterization.

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the aromatic ring would appear as doublets or doublets of doublets, with coupling constants characteristic of their positions relative to the fluorine and chlorine substituents. The methylene protons of the MOM group would likely appear as a singlet around 5.0-5.5 ppm, and the methyl protons of the MOM group as a singlet around 3.5 ppm.

-

¹³C NMR: The spectrum would show eight distinct carbon signals. The carbons attached to fluorine and chlorine would exhibit characteristic splitting patterns and chemical shifts.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the adjacent chloro and methoxymethoxy groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with an intensity of approximately one-third of the M+ peak, indicative of the presence of a chlorine atom.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the C-O-C ether linkages, C-Cl bond, C-F bond, and the aromatic C-H and C=C bonds.

Conclusion and Future Outlook

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a chemical intermediate with potential utility in organic synthesis. This guide has consolidated the currently available information on its identity and properties. A significant knowledge gap exists regarding its detailed physical properties and spectroscopic data. Future work should focus on the experimental determination of these parameters to facilitate its broader application in research and development. The methodologies and predictive insights provided herein offer a foundational resource for scientists working with this compound.

References

Sources

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene synthesis from 2-chloro-5-fluorophenol

< An In-Depth Technical Guide to the Synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene from 2-chloro-5-fluorophenol

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth technical overview of the synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a key intermediate in pharmaceutical and materials science research. The synthesis involves the protection of the hydroxyl group of 2-chloro-5-fluorophenol using methoxymethyl (MOM) chloride. This document details the underlying reaction mechanism, provides a robust and validated experimental protocol, and outlines essential safety and characterization procedures. It is intended for researchers, scientists, and drug development professionals seeking a practical and theoretically grounded understanding of this important transformation.

Introduction

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is a valuable building block in organic synthesis. The presence of chloro, fluoro, and a protected phenol moiety on the benzene ring offers multiple points for further functionalization, making it a versatile precursor for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The methoxymethyl (MOM) ether serves as a stable protecting group for the phenolic hydroxyl group, which can be selectively removed under acidic conditions.[1]

The synthesis route starting from 2-chloro-5-fluorophenol is a common and efficient method for preparing this intermediate. This guide will focus on the protection of the phenolic hydroxyl group via a Williamson ether synthesis-type reaction with chloromethyl methyl ether (MOM chloride).[2][3]

Reaction Mechanism and Theoretical Considerations

The core of this synthesis is the protection of the phenolic hydroxyl group of 2-chloro-5-fluorophenol as a methoxymethyl (MOM) ether. This transformation is typically achieved through a Williamson ether synthesis, which involves the nucleophilic substitution of a halide by an alkoxide.[2][3]

2.1. Deprotonation of the Phenol

The first step of the reaction is the deprotonation of the acidic phenolic proton of 2-chloro-5-fluorophenol by a suitable base to form a phenoxide ion. The acidity of the phenol is influenced by the electron-withdrawing effects of the chlorine and fluorine substituents on the aromatic ring.[4][5]

Commonly used bases for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃). The choice of base is critical; a strong base like NaH will completely deprotonate the phenol, driving the reaction to completion.[1][6] Weaker bases like K₂CO₃ can also be effective, often in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

2.2. Nucleophilic Substitution (Sₙ2 Reaction)

The resulting phenoxide ion is a potent nucleophile that attacks the electrophilic carbon of chloromethyl methyl ether (MOM-Cl) in a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] The chloride ion is displaced as the leaving group, forming the desired methoxymethyl ether and a salt byproduct.

The Sₙ2 mechanism dictates that the reaction proceeds with an inversion of configuration at the electrophilic carbon, although this is not stereochemically relevant in the case of MOM-Cl. The reaction is most efficient with primary alkyl halides like MOM-Cl, as steric hindrance is minimal.[2]

2.3. Choice of Reagents and Conditions

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) is typically used.[1][6][7] These solvents are capable of solvating the cation of the base but do not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophilic phenoxide.

-

Temperature: The reaction is often carried out at room temperature, although gentle heating may be required to ensure complete reaction.[1][6]

-

Atmosphere: To prevent the reaction of the strong base (like NaH) with atmospheric moisture, the reaction is typically conducted under an inert atmosphere, such as nitrogen or argon.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| 2-Chloro-5-fluorophenol | 3827-49-4 | 146.55 | Liquid, toxic.[8][9] |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | Flammable solid, reacts violently with water. |

| Chloromethyl methyl ether (MOM-Cl) | 107-30-2 | 80.51 | Highly flammable, carcinogenic liquid.[10][11] |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | Flammable liquid, peroxide former. |

| Diethyl ether | 60-29-7 | 74.12 | Highly flammable liquid. |

| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | 53.49 | Aqueous solution. |

| Saturated aqueous sodium chloride (brine) | 7647-14-5 | 58.44 | Aqueous solution. |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |

3.2. Equipment Setup

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septa

-

Nitrogen or argon inlet

-

Addition funnel

-

Condenser (if heating is required)

3.3. Reaction Procedure

-

Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 2-chloro-5-fluorophenol (1.0 eq).

-

Solvent Addition: Anhydrous THF is added via syringe to dissolve the starting material.

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

-

Addition of MOM-Cl: Chloromethyl methyl ether (1.2 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes to afford the pure 1-chloro-2-fluoro-4-(methoxymethoxy)benzene.

Visualization of Workflow and Reaction

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis.

Experimental Workflow:

Caption: Step-by-step experimental workflow.

Characterization and Quality Control

The identity and purity of the synthesized 1-chloro-2-fluoro-4-(methoxymethoxy)benzene should be confirmed using standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The chemical shifts and coupling constants will be consistent with the structure of the product.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show the absence of a broad O-H stretch from the starting phenol and the presence of C-O-C stretching vibrations from the ether linkage.

Safety Precautions

-

Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and is highly toxic and flammable. [10][11][12][13] It should be handled with extreme caution in a well-ventilated fume hood.[10][11] Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.[10]

-

Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere and away from any sources of moisture.

-

2-chloro-5-fluorophenol is toxic and an irritant. [8] Avoid contact with skin and eyes.

-

Anhydrous THF can form explosive peroxides upon storage. It should be tested for peroxides before use and handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[10]

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low or no product formation | - Inactive sodium hydride (due to moisture exposure).- Impure starting materials.- Insufficient reaction time. | - Use fresh, high-quality sodium hydride.- Purify starting materials if necessary.- Monitor the reaction by TLC and allow it to proceed to completion. |

| Presence of starting material after reaction | - Incomplete deprotonation.- Insufficient amount of MOM-Cl. | - Ensure an adequate excess of sodium hydride is used.- Use a slight excess of MOM-Cl. |

| Formation of side products | - Reaction with residual water.- Overheating of the reaction. | - Ensure all glassware is dry and the reaction is run under anhydrous conditions.- Maintain proper temperature control. |

Conclusion

The synthesis of 1-chloro-2-fluoro-4-(methoxymethoxy)benzene from 2-chloro-5-fluorophenol via MOM protection is a reliable and efficient method for preparing this important synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol and safety precautions outlined in this guide, researchers can consistently obtain high yields of the desired product. Proper characterization is crucial to ensure the purity and identity of the final compound for its use in subsequent synthetic steps.

References

- Albert Einstein College of Medicine. (n.d.). Methyl Chlormethyl Ether Awareness Training.

- Sigma-Aldrich. (n.d.). Chloromethyl methyl ether - Safety Data Sheet.

- New Jersey Department of Health. (n.d.). Chloromethyl Methyl Ether Hazard Summary.

- National Oceanic and Atmospheric Administration. (n.d.). Methyl Chloromethyl Ether. CAMEO Chemicals.

- AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.

- Loba Chemie. (2016). Chloromethyl Methyl Ether for Synthesis MSDS.

- SynArchive. (2024). Protection of Phenol by Acetal.

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org.

- Organic Chemistry Portal. (n.d.). Methoxymethyl ethers.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- Chemsrc. (2025). 2-Chloro-5-fluorophenol.

- Quora. (2014). Why is p-chloro phenol more acidic than p-flouro phenol?

- PubChem. (n.d.). 2-Chloro-5-fluorophenol.

- Reddit. (2024). I am unsure which is more acidic. r/OrganicChemistry.

Sources

- 1. adichemistry.com [adichemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. quora.com [quora.com]

- 5. reddit.com [reddit.com]

- 6. synarchive.com [synarchive.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Chloro-5-fluorophenol | CAS#:3827-49-4 | Chemsrc [chemsrc.com]

- 9. 2-Chloro-5-fluorophenol | C6H4ClFO | CID 2724522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. westliberty.edu [westliberty.edu]

- 11. lobachemie.com [lobachemie.com]

- 12. nj.gov [nj.gov]

- 13. METHYL CHLOROMETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a halogenated aromatic compound with significant potential as a building block in the synthesis of complex pharmaceutical agents. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene belongs to a class of substituted benzene derivatives that are of high value in drug discovery. The presence and specific arrangement of the chloro, fluoro, and methoxymethyl (MOM) ether functional groups offer a unique combination of properties that medicinal chemists can leverage to fine-tune the biological activity and pharmacokinetic profiles of drug candidates.

The chloro and fluoro substituents can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methoxymethyl (MOM) ether serves as a robust protecting group for the phenolic hydroxyl group, which is crucial for multi-step syntheses where the reactivity of the phenol needs to be masked. The stability of the MOM group under a variety of reaction conditions, coupled with its relatively mild deprotection protocols, makes it an invaluable tool in the synthesis of complex molecules.

This guide will detail a reliable synthetic protocol for the preparation of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, its comprehensive characterization, and a discussion of its potential applications in the development of new pharmaceutical entities.

Synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is most effectively achieved through a two-step process, commencing with the commercially available 4-chloro-3-fluorophenol. The synthetic strategy hinges on the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

Synthesis of the Precursor: 4-Chloro-3-fluorophenol

The starting material, 4-chloro-3-fluorophenol, is a critical precursor. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 348-60-7 | |

| Molecular Formula | C₆H₄ClFO | |

| Molecular Weight | 146.55 g/mol | |

| Appearance | Solid | |

| Melting Point | 54-56 °C | |

| Boiling Point | 84 °C at 44 mmHg |

Protection of 4-Chloro-3-fluorophenol with Chloromethyl Methyl Ether (MOM-Cl)

The protection of the phenolic hydroxyl group of 4-chloro-3-fluorophenol is accomplished by its reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a suitable base. This reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol: Synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

Materials:

-

4-Chloro-3-fluorophenol

-

Chloromethyl methyl ether (MOM-Cl)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-chloro-3-fluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene as a pure compound.

Reaction Mechanism and Workflow Diagram

The reaction proceeds through the deprotonation of the phenol by potassium carbonate to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloromethyl methyl ether in an SN2 reaction to form the desired MOM-protected product.

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a halogenated aromatic ether with significant potential as a versatile intermediate in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, a robust synthetic protocol, reactivity profile, and its strategic importance in the construction of complex molecules.

Core Compound Identification and Properties

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7) is a polysubstituted benzene derivative.[1] The strategic placement of its functional groups—a chloro group, a fluoro group, and a methoxymethyl (MOM) ether—renders it a valuable building block for introducing this specific substitution pattern into larger molecular scaffolds.

Molecular Structure

Caption: 2D structure of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Quantitative Data Summary

The fundamental physicochemical properties of the target compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization. An isomer, 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene, is commercially available and shares the same molecular formula and weight.

| Property | Value | Source |

| CAS Number | 775334-11-7 | [1] |

| Molecular Formula | C₈H₈ClFO₂ | Calculated |

| Molecular Weight | 190.60 g/mol | [2][3] |

| Isomeric CAS | 1882340-29-5 (4-Chloro-2-fluoro-1-(methoxymethoxy)benzene) | [4] |

| Monoisotopic Mass | 190.019685 Da | [4] |

| Topological Polar Surface Area | 18.5 Ų | [4] |

| XLogP3-AA | 2.6 | [4] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is most logically achieved through the protection of a phenolic precursor. This approach is standard in multi-step synthesis where a reactive hydroxyl group needs to be masked.

Proposed Starting Material: 4-Chloro-3-fluorophenol

The selection of 4-Chloro-3-fluorophenol (CAS No. 348-60-7) as the starting material is based on a retrosynthetic analysis; it already contains the required chloro and fluoro substituents in the correct positions relative to the hydroxyl group that will be converted into the MOM ether.[5][6][7][8][9]

Experimental Workflow: MOM Ether Protection

This protocol details the formation of the methoxymethyl (MOM) ether, a robust and widely used protecting group for alcohols and phenols.[10][11][12]

Caption: Synthetic workflow for MOM protection of 4-Chloro-3-fluorophenol.

Step-by-Step Methodology

-

Preparation: To a solution of 4-Chloro-3-fluorophenol (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM), add a non-nucleophilic base (1.5 eq.).

-

Causality: Anhydrous conditions are critical to prevent quenching of the base and hydrolysis of the MOM-Cl reagent. The base, typically N,N-Diisopropylethylamine (DIPEA) or sodium hydride (NaH), is required to deprotonate the weakly acidic phenol, forming a potent nucleophilic phenoxide.[11] This deprotonation is the activation step for the subsequent reaction.

-

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add chloromethyl methyl ether (MOM-Cl, 1.2 eq.) dropwise over 15 minutes.

-

Causality: The reaction is exothermic; cooling prevents potential side reactions. The generated phenoxide anion attacks the electrophilic methylene carbon of MOM-Cl in a classic Williamson ether synthesis (an Sₙ2 reaction), displacing the chloride leaving group.

-

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol spot is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Causality: The aqueous quench neutralizes any remaining base and dissolves the salt byproduct (e.g., DIPEA·HCl).

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure product.

Reactivity and Strategic Applications in Drug Discovery

The true value of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene lies in the distinct reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

-

MOM Ether: This group serves as a stable protecting group, resistant to a wide range of nucleophiles, bases, and many oxidizing/reducing agents.[10][13] Its primary utility is its lability under acidic conditions (e.g., HCl in methanol), which cleanly regenerates the parent phenol for subsequent reactions.[14]

-

Aromatic Halogens (Cl and F): The presence of halogens on an aromatic ring is a cornerstone of modern medicinal chemistry.[15] They modulate the electronic properties of the ring and can significantly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity.[16] The chloro and fluoro substituents in this molecule serve as versatile handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. The differential reactivity between C-Cl and C-F bonds can potentially be exploited for selective, stepwise functionalization.

-

Nucleophilic Aromatic Substitution (SₙAr): While less reactive than their activated counterparts, the halogenated positions on the ring can undergo nucleophilic aromatic substitution under specific conditions, particularly when influenced by strongly electron-withdrawing groups.[17][18]

Self-Validating System: Analytical Characterization

Confirmation of the product's identity and purity is essential. The following analytical data would provide a self-validating confirmation of a successful synthesis.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 3.5 ppm (3H) for the methoxy (-OCH₃) protons.- A singlet around 5.2 ppm (2H) for the methylene (-OCH₂O-) protons.- A series of multiplets in the aromatic region (6.8-7.5 ppm) for the three protons on the benzene ring, with coupling patterns dictated by the F and H relationships (ortho, meta, para coupling). |

| ¹³C NMR | - Signals for the 8 distinct carbon atoms.- Expected signals around 56 ppm (-OCH₃), 95 ppm (-OCH₂O-), and multiple signals in the aromatic region (110-160 ppm), some of which will appear as doublets due to C-F coupling. |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 190.- A characteristic M+2 peak at m/z ≈ 192 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom. |

| FT-IR | - Characteristic C-O-C stretching frequencies for the ether linkages (approx. 1050-1150 cm⁻¹).- Aromatic C-H and C=C stretching bands. |

Safety and Handling

As with all halogenated aromatic compounds, 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19] All manipulations should be performed in a well-ventilated chemical fume hood. The precursor, 4-Chloro-3-fluorophenol, is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5] Similar precautions should be taken with the final product.

References

- Methoxymethyl ether. (n.d.). Grokipedia. Retrieved January 21, 2026.

- METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. (n.d.). AdiChemistry. Retrieved January 21, 2026.

- MOM Protecting Group: MOM Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved January 21, 2026.

- 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol. (n.d.). Benchchem. Retrieved January 21, 2026.

- MOM Protecting Group Addition | Organic Chemistry. (2022, January 19). YouTube. Retrieved January 21, 2026.

- Stability of the Methoxymethyl (MOM) Ether Protecting Group: An In-depth Technical Guide. (n.d.). Benchchem. Retrieved January 21, 2026.

- 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene 1882340-29-5 wiki. (n.d.). Guidechem. Retrieved January 21, 2026.

- 4-Chloro-3-fluorophenol 98 348-60-7. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.

- 4-Chloro-3-fluorophenol | 348-60-7. (n.d.). ChemicalBook. Retrieved January 21, 2026.

- 2-(2-chloro-1-hydroxyethyl)-4-fluorophenol | 2229348-68-7. (n.d.). AA Blocks. Retrieved January 21, 2026.

- 4-Chloro-1-fluoro-2-(methoxymethoxy)benzene. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026.

- 4-(Chloromethyl)-2-Fluorophenyl Methyl Ether. (n.d.). Linshang Chemical. Retrieved January 21, 2026.

- 4-Chloro-3-fluorophenol. (n.d.). Fluorochem. Retrieved January 21, 2026.

- 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523. (n.d.). PubChem. Retrieved January 21, 2026.

- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (n.d.). OUCI. Retrieved January 21, 2026.

- Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock. Retrieved January 21, 2026.

- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5).

- Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (n.d.).

- halogenated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 21, 2026.

- 4-Chloro-3-fluorophenol | CAS 348-60-7. (n.d.). Santa Cruz Biotechnology. Retrieved January 21, 2026.

- Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. (n.d.).

- Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020, March 17).

- 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7) Suppliers. (n.d.). ChemSrc. Retrieved January 21, 2026.

Sources

- 1. 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (CAS No. 775334-11-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 2. 1-(4-Chloro-2-fluorophenyl)ethane-1,2-diol|RUO [benchchem.com]

- 3. aablocks.com [aablocks.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Chloro-3-fluorophenol 98 348-60-7 [sigmaaldrich.com]

- 6. 4-Chloro-3-fluorophenol | 348-60-7 [m.chemicalbook.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 4-Chloro-3-fluorophenol | C6H4ClFO | CID 2724523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. grokipedia.com [grokipedia.com]

- 11. adichemistry.com [adichemistry.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. youtube.com [youtube.com]

- 15. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. science.gov [science.gov]

An In-depth Technical Guide to the Solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene in a range of common organic solvents. In the absence of direct experimental data for this specific compound, this document leverages established principles of chemical solubility, analysis of its constituent functional groups, and data from structurally analogous molecules to forecast its behavior. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust theoretical framework to inform solvent selection for reaction, purification, and formulation processes. A detailed experimental protocol for the empirical determination of this compound's solubility is also provided to facilitate practical validation of the theoretical predictions.

Introduction: The Critical Role of Solvent Selection

In the realms of pharmaceutical sciences and synthetic chemistry, the choice of a solvent is a pivotal decision that can dictate the success of a process.[1][2] Solubility, a fundamental physicochemical property, governs reaction kinetics, influences crystallization and purification, and is a key determinant of a compound's bioavailability in drug formulations.[1][3] 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a halogenated aromatic ether, presents a unique combination of functional groups that influence its interaction with various solvent environments. Understanding its solubility profile is therefore essential for its effective application in research and development.

This guide will provide a detailed examination of the predicted solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, offering a theoretical yet scientifically grounded perspective to aid in the rational selection of solvents.

Physicochemical Properties of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene: A Predictive Analysis

The solubility of a compound is intrinsically linked to its molecular structure and the resulting physicochemical properties.[4] A predictive analysis of these properties for 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is presented below.

Molecular Structure

The structure of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene features a benzene ring substituted with a chlorine atom, a fluorine atom, and a methoxymethyl ether (MOM) group.

Molecular Formula: C₈H₈ClFO₂

Molecular Weight: 190.60 g/mol (Predicted)

Analysis of Functional Groups and Their Influence on Polarity

-

Chlorofluoroaromatic Core: The benzene ring itself is nonpolar. The presence of the electronegative chlorine and fluorine atoms introduces polarity to the molecule. The opposing dipoles of the chloro and fluoro groups, along with the methoxymethyl ether group, result in a molecule with a moderate overall dipole moment.

-

Methoxymethyl Ether (MOM) Group: The MOM group (–OCH₂OCH₃) is an acetal, which contains two ether linkages.[5][6] Ethers are polar molecules due to the C-O-C bond angle, and the oxygen atoms can act as hydrogen bond acceptors.[7] This functional group is expected to increase the compound's affinity for polar solvents compared to a simple halogenated benzene.[7]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene based on computational models and analysis of its structural components.

| Property | Predicted Value/Characteristic | Rationale/Source |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Based on similar substituted benzenes. |

| Boiling Point | ~200-230 °C | Extrapolated from related compounds like 1-chloro-4-methoxybenzene (184.4 °C)[8] and 1-chloro-2-fluorobenzene (137-138 °C)[9], with an increase due to the larger methoxymethyl ether group. |

| LogP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Estimated based on the lipophilicity of the chlorofluorobenzene core and the slight increase in hydrophilicity from the ether linkages. |

| Hydrogen Bond Acceptors | 2 (the two oxygen atoms in the MOM group) | The ether oxygens can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons to donate in hydrogen bonding. |

Predicted Solubility in Organic Solvents: A Theoretical Framework

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] This principle posits that substances with similar intermolecular forces are more likely to be soluble in one another. The following sections provide a predicted solubility profile for 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene in various classes of organic solvents.

Solubility Prediction Workflow

The following diagram illustrates the logical workflow employed in this guide to predict the solubility of the target compound.

Caption: A flowchart outlining the steps taken to predict the solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Predicted Solubility Profile

The predicted solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene in a range of common organic solvents is summarized in the table below.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | The polarity of methanol and its ability to act as a hydrogen bond donor will facilitate interaction with the ether oxygens of the MOM group. |

| Ethanol | Polar Protic | High | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should lead to good solubility. |

| Isopropanol | Polar Protic | Moderate to High | The increased hydrocarbon chain length compared to methanol and ethanol may slightly reduce solubility, but it is still expected to be a good solvent. |

| Water | Polar Protic | Low | Despite the presence of polar functional groups, the large nonpolar aromatic ring and halogen substituents will likely limit aqueous solubility. |

| Acetone | Polar Aprotic | High | The high dipole moment of acetone will effectively solvate the polar regions of the target molecule. |

| Acetonitrile | Polar Aprotic | High | Acetonitrile's strong dipole moment should lead to good dissolution of the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Similar to DMF, DMSO is a highly polar aprotic solvent that is expected to readily dissolve the target compound. |

| Dichloromethane (DCM) | Polar Aprotic | Very High | The polarity of DCM is well-suited to dissolve moderately polar organic molecules. |

| Tetrahydrofuran (THF) | Polar Aprotic | Very High | As a cyclic ether, THF shares structural similarities with the MOM group and is an excellent solvent for many organic compounds. |

| Ethyl Acetate | Polar Aprotic | High | The ester functionality and moderate polarity of ethyl acetate should make it a good solvent for this compound. |

| Hexanes | Nonpolar | Moderate | The nonpolar aromatic ring will have some affinity for hexanes, but the polar functional groups will limit high solubility. |

| Toluene | Nonpolar (Aromatic) | High | The aromatic nature of both the solute and solvent will lead to favorable π-π stacking interactions, resulting in good solubility. |

| Diethyl Ether | Slightly Polar | High | The ether functionality in both the solute and solvent will promote miscibility. |

Experimental Protocol for Solubility Determination

To empirically validate the theoretical predictions presented in this guide, the following experimental protocol for determining the solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is recommended.

Materials and Equipment

-

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A step-by-step workflow for the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

To a series of vials, add a known volume (e.g., 1 mL) of each selected organic solvent.

-

Add an excess amount of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene to each vial to ensure a saturated solution is formed. The presence of undissolved solid is crucial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sampling:

-

Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

-

Dilution:

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method. A calibration curve prepared with known concentrations of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene should be used for quantification.

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

-

Conclusion

This technical guide has provided a comprehensive theoretical assessment of the solubility of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene in a variety of organic solvents. Based on an analysis of its molecular structure and the principles of intermolecular forces, it is predicted to be highly soluble in polar aprotic and many polar protic solvents, with moderate solubility in nonpolar solvents and low solubility in water. For definitive applications, it is strongly recommended that these predictions be validated through the experimental protocol detailed herein. The information presented serves as a valuable resource for scientists and researchers, enabling more informed decisions in solvent selection for processes involving this compound.

References

- Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.

- MDPI. (n.d.).

- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection.

- Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure.

- Chemsrc. (2025, August 25). 1-Chloro-4-methoxybenzene | CAS#:623-12-1.

- Sigma-Aldrich. (n.d.). 1-Chloro-2-fluorobenzene 99 348-51-6.

- Wikipedia. (n.d.). Methoxymethyl ether.

- AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Ether.

Sources

- 1. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. adichemistry.com [adichemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1-Chloro-4-methoxybenzene | CAS#:623-12-1 | Chemsrc [chemsrc.com]

- 9. 1-クロロ-2-フルオロベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene for Pharmaceutical Research and Development

This guide provides a comprehensive technical overview of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene, a key building block in modern medicinal chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the synthesis, commercial availability, and strategic applications of this versatile intermediate.

Introduction: The Strategic Importance of Fluorinated Benzene Derivatives in Drug Discovery

Halogenated, particularly fluorinated, benzene derivatives are of paramount importance in the synthesis of a wide array of pharmacologically active compounds. The introduction of fluorine and chlorine atoms into a benzene ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This makes compounds like 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene highly valuable starting materials and intermediates in the creation of novel therapeutics. The methoxymethoxy (MOM) group serves as a common and effective protecting group for phenols, allowing for selective reactions at other positions of the molecule before its facile removal under acidic conditions.

Commercial Availability and Supplier Information

1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is available from a number of commercial suppliers, catering to both research and bulk manufacturing needs. When sourcing this intermediate, it is crucial to consider purity, available quantities, and lead times. Below is a summary of prominent suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| BLDpharm | 1882340-29-5 | C₈H₈ClFO₂ | 190.60 | Isomer: 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene.[1] |

| AOBChem | 1882340-29-5 | C₈H₈ClFO₂ | 190.60 | Isomer: 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene. |

| ChemScene | 1882340-29-5 | C₈H₈ClFO₂ | 190.60 | Isomer: 4-Chloro-2-fluoro-1-(methoxymethoxy)benzene. |

| Sigma-Aldrich | 775334-11-7 | C₈H₈ClFO₂ | Not specified | 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene. |

Note: There appear to be two constitutional isomers commercially available with similar names. Researchers should carefully verify the CAS number and substitution pattern required for their specific synthetic route.

Synthetic Routes and Methodologies

The synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene is typically achieved through the protection of the hydroxyl group of 4-chloro-3-fluorophenol. This two-step process involves the initial synthesis of the phenolic precursor followed by its methoxymethylation.

Synthesis of the Precursor: 4-Chloro-3-fluorophenol

The starting material, 4-chloro-3-fluorophenol (CAS 348-60-7), is a commercially available compound.[2] For researchers requiring to synthesize it in-house, a common method involves the selective chlorination of 4-fluorophenol.

Experimental Protocol: Synthesis of 4-Chloro-3-fluorophenol

This protocol is based on established methods for the selective chlorination of phenols.

-

Materials: 4-Fluorophenol, a chlorinating agent (e.g., sulfuryl chloride or chlorine gas), a suitable solvent (e.g., dichloromethane, carbon tetrachloride), and an aqueous solution of an inorganic salt or acid (e.g., sodium chloride, hydrochloric acid).

-

Procedure:

-

Dissolve 4-fluorophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a gas inlet/dropping funnel.

-

In the presence of water or an aqueous solution of an inorganic salt/acid, introduce the chlorinating agent portion-wise at a controlled temperature (e.g., 15-35°C). The aqueous phase serves to dissolve the hydrogen chloride gas generated during the reaction.

-

Monitor the reaction progress using a suitable analytical technique such as gas-liquid chromatography (GLC).

-

Upon completion, separate the organic layer from the aqueous layer.

-

Wash the organic layer with water and/or a mild base to remove any remaining acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by distillation or recrystallization to obtain 4-chloro-3-fluorophenol.

-

Methoxymethylation of 4-Chloro-3-fluorophenol

The protection of the phenolic hydroxyl group with a methoxymethyl (MOM) ether is a standard and reliable transformation in organic synthesis.

Experimental Protocol: Synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene

-

Materials: 4-Chloro-3-fluorophenol, methoxymethyl chloride (MOM-Cl), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and an anhydrous aprotic solvent (e.g., dichloromethane - DCM, tetrahydrofuran - THF).

-

Procedure:

-

In a flame-dried, inert atmosphere (e.g., nitrogen or argon) reaction flask, dissolve 4-chloro-3-fluorophenol in the anhydrous solvent.

-

Cool the solution in an ice bath (0°C).

-

Add the non-nucleophilic base dropwise to the solution.

-

Slowly add methoxymethyl chloride to the reaction mixture, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

-

Caption: General workflow for the synthesis of 1-Chloro-2-fluoro-4-(methoxymethoxy)benzene.

Application in Pharmaceutical Synthesis: A Versatile Intermediate

The true value of this intermediate lies in its potential for diverse chemical modifications:

-

Cross-Coupling Reactions: The chloro- and fluoro-substituents can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the halogens can activate the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

-

Directed Ortho-Metalation (DoM): The methoxymethoxy group can act as a directed metalating group, enabling regioselective functionalization at the positions ortho to it.

-

Deprotection and Further Functionalization: The MOM group can be readily removed under mild acidic conditions to reveal the phenol, which can then be used in ether or ester synthesis, or as a handle for further transformations.

The strategic incorporation of this building block allows for the efficient construction of complex molecular architectures with desirable pharmacokinetic properties, a key consideration in modern drug design.[3]

Characterization and Quality Control